molecular formula C12H16N2 B232248 2-Anilino-2,3-dimethylbutanenitrile

2-Anilino-2,3-dimethylbutanenitrile

Cat. No. B232248
M. Wt: 188.27 g/mol
InChI Key: JXCZPKCACQAWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-2,3-dimethylbutanenitrile, also known as ADN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrile derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.

Mechanism of Action

The mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Anilino-2,3-dimethylbutanenitrile has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and modulate the activity of neurotransmitters such as acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Anilino-2,3-dimethylbutanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. However, its potential toxicity and limited solubility in water can also be limitations.

Future Directions

There are several potential future directions for the study of 2-Anilino-2,3-dimethylbutanenitrile. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease, where it may be able to modulate the activity of acetylcholine. Another area of interest is its potential applications in cancer therapy, where it may be able to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile and to optimize its synthesis and use in lab experiments.

Synthesis Methods

2-Anilino-2,3-dimethylbutanenitrile can be synthesized through a number of methods, including the reaction of 2,3-dimethylbutanenitrile with aniline in the presence of a catalyst such as aluminum chloride. Other methods include the reaction of 2,3-dimethylbutanenitrile with aniline hydrochloride and the use of a palladium catalyst.

Scientific Research Applications

2-Anilino-2,3-dimethylbutanenitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been studied for its potential applications in the fields of neuroscience, pharmacology, and toxicology.

properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-anilino-2,3-dimethylbutanenitrile

InChI

InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3

InChI Key

JXCZPKCACQAWAO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C#N)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C)(C#N)NC1=CC=CC=C1

Origin of Product

United States

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